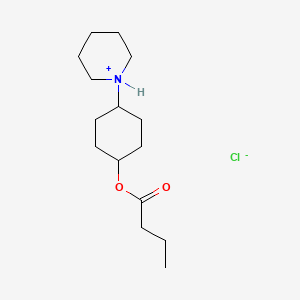

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride

Description

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride (CAS 1532-01-0) is a hydrochloride salt of an ester derivative of butyric acid. Its molecular formula is C₁₅H₂₇NO₂·HCl, and it is structurally characterized by a piperidine ring substituted at the 4-position of a cyclohexyl group, which is esterified to butyric acid . The compound is typically synthesized by reacting 4-piperidinocyclohexyl butyrate with hydrochloric acid, forming a stable salt with improved solubility in polar solvents compared to the free base. It is used primarily as an intermediate in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and metabolic pathways .

Properties

CAS No. |

1702-16-5 |

|---|---|

Molecular Formula |

C15H28ClNO2 |

Molecular Weight |

289.84 g/mol |

IUPAC Name |

(4-piperidin-1-ium-1-ylcyclohexyl) butanoate;chloride |

InChI |

InChI=1S/C15H27NO2.ClH/c1-2-6-15(17)18-14-9-7-13(8-10-14)16-11-4-3-5-12-16;/h13-14H,2-12H2,1H3;1H |

InChI Key |

ZHPFAGYJSHHQBB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1CCC(CC1)[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride typically involves the esterification of butyric acid with 4-piperidinocyclohexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Butyric acid, 4-piperidinocyclohexyl ester, hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of butyric acid, 4-piperidinocyclohexyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which is known to influence various biological processes. The piperidinocyclohexyl moiety may interact with cellular receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperidine-containing ester hydrochlorides. Key analogues include:

Key Comparisons

Chain Length and Lipophilicity: The butyric acid derivative (target compound) has a longer alkyl chain than acetic or propionic analogues, increasing lipophilicity. This enhances membrane permeability but may reduce aqueous solubility compared to shorter-chain esters .

Biological Activity: Butyric acid derivatives (e.g., sodium butyrate) are known to induce apoptosis in cancer cells via histone deacetylase inhibition . Piperidine-containing esters (e.g., bendamustine hydrochloride) are alkylating agents used in cancer therapy, highlighting the pharmacological relevance of this structural motif .

Synthesis and Stability: The target compound is synthesized via esterification followed by HCl salt formation, a method shared with analogues like methyl 4-((3-chlorobenzyl)amino)butanoate hydrochloride . Unlike phenyl-substituted derivatives (e.g., 4-amino-4-naphthalen-1-yl-butyric acid methyl ester hydrochloride), the absence of aromatic rings in the target compound may improve thermal stability .

Toxicity: Limited toxicity data exist for the target compound. However, structurally related butyric acid esters (e.g., 3-hydroxy-3-methyl-2-(p-trimethylsilyl)phenyl butyrate HCl) show acute toxicity in rodents (LDLo = 200 mg/kg intraperitoneal) . Piperidine derivatives generally exhibit moderate toxicity, necessitating careful handling .

Research Findings and Data

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.